Doxycycline monohydrate-EP
Description
Overview of Doxycycline (B596269) as a Semi-Synthetic Tetracycline (B611298) Antibiotic
Doxycycline is a prominent member of the tetracycline class of antibiotics, a group of broad-spectrum bacteriostatic agents. nih.gov It is not a naturally occurring compound but a semi-synthetic one, derived chemically from oxytetracycline (B609801), which is a natural product of Streptomyces species bacteria. nih.gov As a second-generation tetracycline, doxycycline exhibits enhanced chemical stability and a more favorable pharmacokinetic profile compared to its predecessors, including improved oral absorption and a longer serum half-life. japi.org
The primary mechanism of action for doxycycline, like other tetracyclines, involves the inhibition of bacterial protein synthesis. It accomplishes this by reversibly binding to the 30S ribosomal subunit of bacteria. This binding action prevents the association of aminoacyl-tRNA with the messenger RNA (mRNA)-ribosome complex, effectively halting the addition of new amino acids to the growing peptide chain. amazonaws.com This cessation of protein production results in a bacteriostatic effect, meaning it inhibits the growth and multiplication of bacteria rather than directly killing them. droracle.ai
Its broad-spectrum activity makes it effective against a wide array of pathogens, including Gram-positive and Gram-negative bacteria, as well as atypical organisms like Chlamydia, Mycoplasma, and Rickettsia. japi.orgdroracle.ai Doxycycline enters bacterial cells through hydrophilic pores in the outer membrane and an active transport system in the inner cytoplasmic membrane. japi.org
Historical Context of Doxycycline Derivation and Development
The journey of tetracycline antibiotics began in the late 1940s with the discovery of chlortetracycline (B606653) (Aureomycin) by American Cyanamid. wikipedia.org This was soon followed by Pfizer's discovery of oxytetracycline (Terramycin). wikipedia.org Initially, it was believed that these natural compounds were perfected by nature, but scientists at Pfizer, led by Lloyd Conover, successfully modified them to create tetracycline itself, the first semi-synthetic antibiotic. wikipedia.org
Further research at Pfizer during the early 1960s focused on creating analogues with improved properties. wikipedia.org By modifying the C-ring of oxytetracycline, researchers developed methacycline (B562267), a more chemically stable compound. japi.org This compound then served as the precursor for a team led by Charlie Stephens to synthesize doxycycline. japi.orgwikipedia.org This new analogue demonstrated remarkable activity, stability, and pharmacological efficacy. japi.orgwikipedia.org
Pfizer introduced doxycycline to the market in 1967 under the brand name Vibramycin, following its approval by the U.S. Food and Drug Administration (FDA). japi.orgwikipedia.org It was marketed as the first once-a-day broad-spectrum antibiotic, a significant advantage over earlier tetracyclines. japi.org Its utility expanded over the decades; for instance, a new drug application for malaria prophylaxis was submitted in 1992 and approved in 1994, based on extensive trials conducted by the U.S. Army in the late 1980s. nih.govjapi.org
Role of Doxycycline Monohydrate within the European Pharmacopoeia Context
The European Pharmacopoeia (EP) provides specific monographs for active pharmaceutical ingredients to ensure their quality, safety, and efficacy across Europe. Doxycycline is official in the EP in two forms: doxycycline hyclate and doxycycline monohydrate. sukl.gov.cz The monograph for Doxycycline Monohydrate-EP defines it as the monohydrate of (4S,4aR,5S,5aR,6R,12aS)-4-(dimethylamino)-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide. drugfuture.comresearchgate.net It is a semi-synthetic product derived from oxytetracycline or metacycline. drugfuture.comresearchgate.net
The EP monograph sets forth stringent requirements for the substance. It is described as a yellow, crystalline powder. drugfuture.comhres.ca Its solubility characteristics are precisely defined: very slightly soluble in water and in alcohol, but it dissolves in dilute solutions of mineral acids and in solutions of alkali hydroxides and carbonates. drugfuture.comhres.ca The monograph outlines specific identification tests, limits for related substances (impurities A, B, C, D, E, and F), and a defined assay content of 95.0% to 102.0% on an anhydrous basis. drugfuture.comuspbpep.com These specifications are critical for ensuring the consistency and quality of doxycycline monohydrate used in pharmaceutical manufacturing.
Table 1: Selected Specifications for Doxycycline Monohydrate per the European Pharmacopoeia
| Property | Specification | Reference |
|---|---|---|
| Definition | Monohydrate of (4S,4aR,5S,5aR,6R,12aS)-4-(dimethylamino)-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide | drugfuture.com, researchgate.net |
| Appearance | Yellow, crystalline powder | drugfuture.com, researchgate.net |
| Solubility | Very slightly soluble in water and in alcohol; dissolves in dilute mineral acids and alkali hydroxide/carbonate solutions | drugfuture.com, hres.ca |
| Content (Assay) | 95.0 per cent to 102.0 per cent (anhydrous substance) | drugfuture.com, researchgate.net |
| Specified Impurities | Impurities A, B, C, D, E, F are controlled within specified limits | uspbpep.com, drugfuture.com |
| Specific Absorbance | 325 to 363 at the maximum of 349 nm (anhydrous substance) | uspbpep.com |
Significance of Doxycycline Monohydrate in Modern Pharmaceutical Science Research
Beyond its long-standing role as an antibiotic, doxycycline monohydrate has garnered significant interest in modern pharmaceutical research for its non-antimicrobial properties. A key area of investigation is its anti-inflammatory effects. droracle.ai Research has shown that doxycycline can inhibit matrix metalloproteinases (MMPs), a family of enzymes involved in breaking down extracellular matrix proteins. thomassci.comsigmaaldrich.com This MMP inhibition is thought to be central to its effectiveness in treating conditions like rosacea, independent of its bacteriostatic action.
Furthermore, doxycycline's ability to modulate inflammatory pathways has made it a subject of research for various conditions. Studies have explored its potential to alleviate the activation of the NLRP3 inflammasome, suggesting a new therapeutic strategy for NLRP3-mediated diseases. Its immunomodulating properties have also led to investigations into its use for controlling inflammation in diseases such as rheumatoid arthritis. nih.gov
In the realm of molecular biology and genetic research, tetracyclines, including doxycycline, are indispensable tools. The discovery of the tetracycline repressor system led to the development of tetracycline-controlled transcriptional activation (Tet-On/Tet-Off) systems. amazonaws.com These systems use doxycycline as a switch to control the expression of specific genes in research settings, allowing scientists to study gene function with high precision. bio-world.com The stability and well-characterized nature of doxycycline make it an ideal choice for these applications. bio-world.com Researchers have also investigated its potential neuroprotective effects and its ability to inhibit cancer cell proliferation and invasion in preclinical studies. nih.govwikipedia.org
Table 2: Areas of Modern Research Involving Doxycycline
| Research Area | Mechanism/Application | Reference |
|---|---|---|
| Anti-Inflammatory Effects | Inhibition of matrix metalloproteinases (MMPs); modulation of the NLRP3 inflammasome. | , thomassci.com, sigmaaldrich.com |
| Immunomodulation | Control of inflammation in conditions like rheumatoid arthritis. | nih.gov |
| Gene Regulation | Used as a switch in Tet-On/Tet-Off inducible gene expression systems. | bio-world.com, amazonaws.com |
| Oncology | Investigated for inhibition of cancer cell proliferation and invasion. | nih.gov |
| Neuroprotection | Studied for potential protective effects in neurodegenerative diseases. | wikipedia.org |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C22H26N2O9 |
|---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
(12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrate |
InChI |
InChI=1S/C22H24N2O8.H2O/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);1H2/t7?,10?,14?,15?,17?,22-;/m0./s1 |
InChI Key |
FZKWRPSUNUOXKJ-XXXZQDAZSA-N |
Isomeric SMILES |
CC1C2C(C3C(C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O |
Canonical SMILES |
CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O |
Origin of Product |
United States |
Preclinical Pharmacological Research of Doxycycline Monohydrate
Mechanism of Action at the Molecular and Subcellular Levels
The pharmacological effects of doxycycline (B596269) monohydrate are multifaceted, stemming from its ability to interact with various molecular targets within both prokaryotic and eukaryotic cells. These interactions lead to a cascade of events that underpin its therapeutic applications.
Ribosomal Binding and Protein Synthesis Inhibition in Prokaryotic Systems
The primary antibacterial mechanism of doxycycline monohydrate is its ability to inhibit protein synthesis in bacteria. patsnap.compatsnap.com This bacteriostatic action is achieved through its specific and reversible binding to the 30S ribosomal subunit of prokaryotes. japi.orgdrugs.com The 30S subunit plays a crucial role in the initiation and elongation phases of protein synthesis. sigmaaldrich.com
By binding to the 30S subunit, doxycycline physically obstructs the A-site (aminoacyl site), preventing the attachment of aminoacyl-transfer RNA (tRNA) to the messenger RNA (mRNA)-ribosome complex. patsnap.compatsnap.com This blockage effectively halts the addition of new amino acids to the growing polypeptide chain, thereby arresting protein synthesis. patsnap.comnih.gov Without the ability to synthesize essential proteins, bacteria cannot grow, replicate, or carry out vital cellular functions, ultimately leading to the suppression of the bacterial population. patsnap.com Doxycycline's selectivity for prokaryotic ribosomes over eukaryotic ribosomes is a key factor in its clinical utility. patsnap.combrainly.com
Recent studies have also suggested that doxycycline may interfere with the processing of bacterial ribosomal RNA (rRNA) precursors. Specifically, it has been shown to inhibit the cleavage of pre-rRNA transcripts by RNase III, an enzyme essential for the maturation of 16S and 23S rRNAs. nih.gov This disruption in rRNA maturation further contributes to the impairment of ribosome function and protein synthesis. nih.gov
Non-Antibacterial Mechanisms of Action
Beyond its antimicrobial properties, preclinical research has unveiled a range of non-antibacterial mechanisms of action for doxycycline monohydrate. These pleiotropic effects are largely attributed to its ability to modulate host inflammatory responses and cellular processes.
Doxycycline monohydrate is a potent inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. nih.govmedchemexpress.comresearchgate.net This inhibitory activity is independent of its antibacterial properties and occurs at sub-antimicrobial concentrations. nih.gov
Preclinical studies have demonstrated that doxycycline can inhibit the activity of several MMPs, including collagenases (MMP-1, MMP-8, MMP-13) and gelatinases (MMP-2, MMP-9). nih.gov The inhibition of MMPs by doxycycline occurs at both the transcriptional and protein levels. nih.gov This modulation of MMP activity is believed to be a key mechanism behind its therapeutic effects in conditions characterized by excessive tissue destruction, such as periodontitis and some inflammatory skin diseases. nih.govnih.gov For instance, in equine fibroblast-like synoviocytes, doxycycline was found to significantly decrease the mRNA expression of MMP-1. nih.gov
| MMP Target | Model System | Observed Effect | Reference |
|---|---|---|---|
| MMP-1 | Equine fibroblast-like synoviocytes | Decreased mRNA expression | nih.gov |
| MMP-2 | Human angiomyolipoma-derived cells | No significant effect on expression or activity in vitro | physiology.org |
| MMP-9 | Human plasma | Reduced activity | researchgate.net |
| MMP-13 | Equine fibroblast-like synoviocytes | No significant difference in mRNA expression | nih.gov |
Doxycycline monohydrate exhibits significant anti-inflammatory and immunomodulatory properties. nih.govnih.gov It can suppress the production and activity of various pro-inflammatory mediators. Preclinical studies have shown that doxycycline can reduce the levels of key cytokines such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.netsemanticscholar.org
The anti-inflammatory effects of doxycycline are also mediated through the inhibition of leukocyte movement and activity. drugbank.com In a murine model of polymicrobial sepsis, doxycycline, in combination with an antibiotic, significantly reduced plasma and lung pro-inflammatory cytokines and myeloperoxidase (MPO) levels, indicating a modulation of the immune response. nih.govnih.gov
| Mediator/Cell Type | Model System | Observed Effect | Reference |
|---|---|---|---|
| IL-6, IL-1β, TNF-α | Murine polymicrobial sepsis model | Reduced plasma and lung levels | nih.gov |
| Leukocytes | General preclinical models | Inhibition of movement | drugbank.com |
| Myeloperoxidase (MPO) | Murine polymicrobial sepsis model | Reduced plasma and lung levels | nih.gov |
Doxycycline monohydrate has been shown to influence the activity of nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO), a key signaling molecule in inflammation. drugbank.comresearchgate.net Preclinical studies have demonstrated that doxycycline can inhibit the expression and activity of inducible nitric oxide synthase (iNOS). researchgate.netresearchgate.netnih.gov
In human osteoarthritis-affected cartilage, doxycycline was found to block and reverse both spontaneous and interleukin-1β-induced NOS activity. researchgate.net The mechanism of this inhibition appears to be at the level of RNA expression and translation of the enzyme. researchgate.net However, in a model of schistosomiasis-induced lung inflammation, a higher dose of doxycycline was observed to upregulate iNOS expression, suggesting that its effect on NOS may be context-dependent. nih.gov
Doxycycline monohydrate has been demonstrated to modulate cell proliferation and induce apoptosis in various preclinical models, including cancer cell lines. japi.orgphysiology.orgnih.govnih.gov In human cervical carcinoma stem cells, doxycycline was shown to inhibit proliferation, invasion, and differentiation, while also inducing apoptosis. nih.gov Similarly, in ELT3 cells, a cell line used in lymphangioleiomyomatosis research, higher concentrations of doxycycline decreased proliferation and increased apoptosis. physiology.org
The pro-apoptotic effects of doxycycline may be mediated through different pathways. One study suggested that doxycycline induces cell death through the activation of caspase-8, indicating a potential mitochondrial-independent pathway. researchgate.net In another study on human cell lines, doxycycline treatment was found to increase apoptotic cell death in 293T cells. nih.gov
| Cell Line/Model | Observed Effect on Proliferation | Observed Effect on Apoptosis | Reference |
|---|---|---|---|
| Human cervical carcinoma stem cells | Inhibited | Induced | nih.gov |
| ELT3 cells | Decreased at ≥25 μg/ml | Increased at ≥25 μg/ml | physiology.org |
| 293T cells | Reduced | Increased | nih.gov |
| MCF12A cells | Reduced | No significant increase | nih.gov |
Pharmacokinetic and Pharmacodynamic Investigations in Preclinical Models
Doxycycline, a semisynthetic tetracycline (B611298) derivative, has been the subject of extensive preclinical research to characterize its behavior in biological systems. uspharmacist.com These investigations in various animal models are crucial for establishing a foundational understanding of the drug's disposition and its relationship with its antimicrobial effects.
The pharmacokinetic profile of doxycycline, encompassing its absorption, distribution, metabolism, and excretion (ADME), has been characterized in numerous animal species. Generally, doxycycline is well-absorbed after oral administration, although the presence of divalent or trivalent cations, such as those in certain antacids, can impair this process. uspharmacist.com
In most animal species, the oral absorption of doxycycline is not significantly affected by the intake of food. alexjvs.com However, in horses, feed can considerably slow down the absorption process. alexjvs.com Following absorption, doxycycline exhibits significant binding to plasma proteins and is widely distributed throughout the body tissues due to its lipophilic nature. uspharmacist.com
The metabolism of doxycycline has been demonstrated in mice, rats, and humans, with one identified metabolite being N-monodemethyldoxycycline. nih.gov The primary route of elimination for doxycycline is through excretion in bile and feces, with a smaller portion being excreted in the urine. drugsporphyria.net A notable characteristic of doxycycline is that its elimination is not significantly compromised by renal dysfunction, as there is a compensatory gastrointestinal secretion. uspharmacist.com
The elimination half-life and bioavailability of doxycycline exhibit considerable variability among different animal species. These pharmacokinetic parameters are influenced by the route of administration and the specific formulation of the drug.
Oral bioavailability is notably species-dependent. For instance, in preruminant calves, the bioavailability of doxycycline administered in a milk replacer was approximately 70%. nih.gov In contrast, horses have shown low oral bioavailability, with values as low as 2.7% being reported. nih.gov Dogs, on the other hand, have demonstrated high oral bioavailability, with values around 74.88%. nih.gov
The elimination half-life also varies significantly across species. For example, the elimination half-life after intravenous administration was found to be 9.5 hours in calves with immature rumen function. nih.gov In rhesus macaques, the elimination half-life was determined to be approximately 6.76 hours following oral administration. researchgate.net
Table 1: Elimination Half-Life and Oral Bioavailability of Doxycycline in Various Animal Species
| Animal Species | Elimination Half-Life (hours) | Oral Bioavailability (%) |
|---|---|---|
| Calves (preruminant) | 12.6 +/- 5.0 | ~70 |
| Horses | - | 2.7 - 17 |
| Dogs | - | 74.88 |
| Sheep | - | 35.77 +/- 10.20 |
| Pigs | - | 7.8 - 21.2 |
Pathophysiological states can significantly alter the pharmacokinetic profile of doxycycline in animal models. Studies in canines with severely diseased kidneys have shown that while renal disease influences urinary concentrations and clearance rates, the concentration of doxycycline in the renal tissue itself does not differ significantly from that in normal renal tissue. nih.gov This is in contrast to other antibiotics, where accumulation in renal failure is a concern. uspharmacist.com
In a study involving ducks with hepatic steatosis (fatty liver) induced by force-feeding, the pharmacokinetics of doxycycline were altered. researchgate.net Following oral administration, ducks with steatosis exhibited faster and higher absorption of doxycycline, leading to increased bioavailability compared to normally fed ducks. researchgate.net This suggests that liver function changes can impact the drug's disposition.
Furthermore, a study in cherry valley ducklings with aflatoxicosis, a condition caused by toxins from Aspergillus species that primarily affects the liver, demonstrated significant changes in doxycycline pharmacokinetics. drugbank.com Aflatoxicosis led to slowed absorption and distribution, but accelerated elimination of doxycycline, likely due to the liver damage affecting its enterohepatic cycling. drugbank.com
Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a critical tool for optimizing dosing regimens by linking drug exposure to its antimicrobial effect. For doxycycline, the primary PK/PD indices that correlate with efficacy are the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) and the percentage of the dosing interval during which the drug concentration remains above the MIC (%T > MIC). plos.orgnih.gov
Doxycycline's antibacterial activity is generally considered to be time-dependent. escholarship.org In an in vitro dynamic model simulating doxycycline pharmacokinetics in porcine plasma against Mycoplasma hyopneumoniae, both AUC24h/MIC and Cmax/MIC were found to correlate with the antibacterial effect, suggesting a concentration-dependent component to its activity against this pathogen. drugsporphyria.net For a 1-log10 reduction in bacterial count, the required AUC24h/MIC and Cmax/MIC values were 164 hours and 9.89, respectively. drugsporphyria.net
In a study on yellow catfish infected with Edwardsiella ictaluri, the AUC0–96h/MIC was found to increase with the dose, while the %T > MIC showed a more moderate increase at certain doses. plos.org These models are instrumental in predicting therapeutic success and designing regimens that maximize efficacy while minimizing the potential for resistance development.
Preclinical studies have identified several potential drug-drug interactions that can affect the metabolism of doxycycline. The cytochrome P450 (CYP) enzyme system is implicated in the metabolism of many drugs, and interactions can occur through induction or inhibition of these enzymes. cliniciansbrief.com
In vivo studies have demonstrated that the co-administration of phenobarbital, a known inducer of CYP enzymes, can shorten the half-life of doxycycline in animals. drugsporphyria.net This suggests that CYP enzymes are involved, to some extent, in doxycycline's metabolism. drugsporphyria.net Similarly, rifampicin, another potent CYP inducer, has been shown to lower plasma levels of doxycycline when administered concurrently. drugsporphyria.net
In vitro studies using goat liver microsomes have shown that doxycycline can inhibit the metabolism of florfenicol, with CYP3A being the key enzyme subfamily involved. nih.gov This inhibitory effect of doxycycline on CYP3A-mediated metabolism suggests a potential for drug-drug interactions when co-administered with other drugs that are substrates for this enzyme. nih.gov Furthermore, in rats, doxycycline has been shown to cause a statistically significant decrease in the activity of alkaline phosphatase in the kidney. nih.gov
Doxycycline's high lipophilicity contributes to its extensive distribution into various body tissues, often achieving concentrations higher than those in the plasma. uspharmacist.com This property is particularly advantageous for treating infections in deep-seated tissues.
Studies in animal models of tuberculosis, specifically in mice and rabbits, have shown that doxycycline accumulates in infected lung tissues, including in cellular and necrotic lesions, at concentrations higher than in plasma. nih.gov Favorable penetration has also been observed in the spleen, liver, and lymph nodes. nih.gov
Tetracyclines, as a class, are known to localize in bones and teeth, forming calcium-bound depots. nih.gov They also accumulate in the liver and spleen. nih.gov In dogs, doxycycline has been shown to concentrate in polymorphonuclear leukocytes (PMNLs), with intracellular concentrations exceeding those in the plasma. This intracellular accumulation is a significant feature of doxycycline's distribution.
Table 2: Tissue-to-Plasma Concentration Ratios of Doxycycline in Animal Models
| Animal Model | Tissue | Tissue:Plasma Ratio |
|---|---|---|
| Tuberculosis-infected Rabbits | Cellular Lung Lesions | >1 |
| Tuberculosis-infected Rabbits | Necrotic Lung Lesions | >1 |
| Wistar Rats | Lungs | 2:1 |
| Wistar Rats | Kidneys | 9.8:1 |
Synthesis and Impurity Profiling Research of Doxycycline Monohydrate
Synthetic Pathways and Chemical Precursors
Doxycycline (B596269) is a semi-synthetic, second-generation tetracycline (B611298) antibiotic. nih.gov Unlike first-generation tetracyclines that were discovered through the screening of soil samples, doxycycline is produced through the chemical modification of a naturally produced precursor. nih.govnih.gov Its synthesis is a critical area of pharmaceutical chemistry, focusing on efficiency, stereochemical control, and purity.
Derivation from Oxytetracycline (B609801) and Intermediate Analysis
The industrial production of doxycycline typically starts from oxytetracycline, a naturally occurring antibiotic produced by Streptomyces rimosus. nih.govbris.ac.uk The synthetic process can also utilize methacycline (B562267) as a starting material. drugfuture.com The conversion of oxytetracycline to doxycycline involves a multi-step process. A common pathway proceeds through the formation of methacycline as a key intermediate. nih.govoup.com
The general synthetic route involves:
Chlorination and Dehydration of Oxytetracycline: Oxytetracycline is first chlorinated and dehydrated to produce an intermediate such as 11α-chloro-6-methenyl oxytetracycline p-toluenesulfonate. google.comgoogle.com
Formation of Methacycline: This intermediate is then converted to methacycline (6-methylene-oxytetracycline). google.com
Hydrogenation of Methacycline: The final step is the catalytic hydrogenation of methacycline to yield doxycycline. nih.gov This step is crucial for establishing the correct stereochemistry at the C-6 position.
An early patented route involved the direct hydrogenolysis of oxytetracycline using a Rhodium-on-carbon (Rh/C) catalyst under hydrogen pressure. nih.gov While appealing for its directness, this method often resulted in low yields and the formation of the undesirable 6-epi-doxycycline as a common by-product. nih.gov Modern approaches have focused on improving this process, for instance, by using microwave-assisted synthesis to enhance reaction rates and yields. researchgate.net
Reaction Kinetics and Stereochemical Considerations in Synthesis
The synthesis of doxycycline is complex from a stereochemical perspective, as the molecule contains six chiral centers. researchgate.net The stereochemistry at position C-6 is particularly important, as it distinguishes the pharmacologically active α-doxycycline from its less active epimer, β-doxycycline (also known as 6-epidoxycycline). nih.govgoogle.com
The critical step for establishing this stereochemistry is the hydrogenation of the methacycline intermediate. nih.gov The reaction kinetics and the choice of catalyst play a significant role in the stereoselective outcome. Research has shown that using a palladium-on-carbon (Pd/C) catalyst poisoned with a thiourea/quinoline mixture can achieve high enantioselectivity (94.5%) towards the desired α-doxycycline. nih.gov The poison coordinates with the palladium active sites, creating steric hindrance that favors the formation of the alpha isomer. nih.gov Homogeneous rhodium catalysts with specific organic ligands have also been employed to control the enantioselectivity through steric effects. nih.gov The hydrogenation step can produce both the alpha and beta isomers, making control of reaction conditions paramount for maximizing the yield of the active epimer. google.com
Impurity Formation and Degradation Pathways
The stability of doxycycline is a critical concern, as it is susceptible to degradation under various conditions, leading to the formation of impurities. oup.comlcms.cz Some of these degradation products have reduced or no antibiotic activity and can potentially be toxic. oup.comlcms.cz
Characterization of Degradation Products and Their Formation Mechanisms
Tetracyclines, including doxycycline, are known to undergo epimerization and degradation when stored under inappropriate conditions. oup.comlcms.cz A primary degradation pathway is the reversible epimerization at the C-4 and C-6 positions. oup.com The formation of 6-epidoxycycline (B601466) (EP Impurity A) is a common consequence of this process and is a specified impurity in the European Pharmacopoeia. drugfuture.comoup.com
Degradation can also involve more complex chemical transformations of the tetracyclic ring system. Studies exposing doxycycline solutions to elevated temperatures and light have identified the formation of multiple degradation products over time. lcms.cz The degradation process involves the continuous decrease of the parent doxycycline compound with a corresponding increase in various impurities. lcms.cz
Influence of Environmental Stressors on Degradation (Heat, Light, pH, Oxidation)
The degradation of doxycycline is significantly influenced by several environmental factors:
Heat: Doxycycline exhibits thermo-degradation. oup.com Studies on bulk drug substance and pharmaceutical formulations show a significant decrease in doxycycline content after storage at elevated temperatures (e.g., 70°C). oup.com The activation energy for this degradation has been calculated, indicating that tablets are generally more stable than capsules or the bulk drug substance. oup.com
Light: Exposure to light, particularly in combination with heat, accelerates the degradation of doxycycline. lcms.cz Photodegradation is a significant pathway, and the molecule is very sensitive to simulated sunlight. mdpi.com This process can lead to the formation of various impurities. lcms.cz
pH: The rate of degradation is highly pH-dependent. Doxycycline shows heavy degradation in acidic media (e.g., 1N HCl) and is also susceptible to degradation in basic media (e.g., 1N NaOH). researchgate.netwjbphs.com Photodegradation sensitivity increases with rising pH values from 4.0 to 7.2, with corresponding decreases in the drug's half-life. mdpi.com
Oxidation: Advanced oxidation processes (AOPs) are effective in degrading doxycycline. nih.gov Processes like UV/H₂O₂ (photoperoxidation) and ozonation can achieve over 99% degradation. nih.gov However, it has been noted that while these processes reduce the parent drug, they can sometimes form toxic intermediate by-products. nih.gov
Identification and Quantification of Specific Pharmacopoeial Impurities (e.g., EP Impurities A, B, C, D, E, F)
The European Pharmacopoeia (EP) specifies limits for several known impurities in doxycycline. drugfuture.com These impurities can be process-related (from the synthesis) or degradation products. Their identification and quantification are crucial for ensuring the quality and safety of the drug product.
The specified impurities according to the EP are:
Impurity A: 6-Epidoxycycline
Impurity B: Metacycline (Methacycline)
Impurity C: 4-Epidoxycycline (B601463)
Impurity D: 2-Acetyl-2-decarboxamidodoxycycline
Impurity E: Oxytetracycline
Impurity F: 4,6-Epidoxycycline
The EP monograph provides a high-performance liquid chromatography (HPLC) method for the quantification of these impurities. drugfuture.com The method specifies a styrene-divinylbenzene copolymer stationary phase and a mobile phase containing 2-methyl-2-propanol, buffer, and other reagents, with detection at 254 nm. drugfuture.com The monograph sets specific limits for these impurities, for example, not more than 2.0% for Impurity A (6-epidoxycycline) and Impurity B (metacycline), and not more than 0.5% for impurities C, D, E, and F. drugfuture.com
Below is a table summarizing the specified EP impurities for Doxycycline.
| EP Impurity | Chemical Name | CAS Number |
|---|---|---|
| A | (4S,4aR,5S,5aR,6S,12aS)-4-(dimethylamino)-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide (6-epidoxycycline) | 3219-99-6 |
| B | (4S,4aR,5S,5aR,12aS)-4-(dimethylamino)-3,5,10,12,12a-pentahydroxy-6-methylene-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide (Metacycline) | 914-00-1 |
| C | (4R,4aR,5S,5aR,6R,12aS)-4-(dimethylamino)-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide (4-Epidoxycycline) | 6543-77-7 |
| D | (4S,4aR,5S,5aR,6R,12aS)-2-acetyl-4-(dimethylamino)-3,5,10,12,12a-pentahydroxy-6-methyl-4a,5a,6,11,12,12a-hexahydrotetracene-1-one (2-Acetyl-2-decarboxamidodoxycycline) | 97583-08-9 |
| E | (4S,4aR,5S,5aR,6S,12aS)-4-(Dimethylamino)-3,5,6,10,12,12a-hexahydroxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide (Oxytetracycline) | 79-57-2 |
| F | (4R,4aR,5S,5aR,6S,12aS)-4-(dimethylamino)-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide (4,6-Epidoxycycline) | 122861-53-4 |
Control Strategies for Impurity Minimization in Pharmaceutical Manufacturing
The control of impurities in the manufacturing of Doxycycline Monohydrate-EP is a critical aspect of ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Impurities can originate from various sources, including the synthesis process itself, degradation of the API over time, or interactions with excipients and packaging materials. registech.com A robust control strategy involves a multi-faceted approach, encompassing the optimization of synthetic pathways and the careful development of storage and handling protocols. registech.comveeprho.com
Optimization of Synthesis Conditions for Purity Control
The primary goal during the synthesis of doxycycline is to maximize the yield of the desired α-doxycycline isomer while minimizing the formation of process-related impurities and stereoisomers. nih.gov The European Pharmacopoeia (EP) specifies limits for several impurities, including 6-Epidoxycycline (Impurity A), Metacycline (Impurity B), and Oxytetracycline (Impurity E), which can be formed during the synthetic process. veeprho.com
The synthesis of doxycycline often involves the catalytic hydrogenolysis of an oxytetracycline derivative. nih.govoup.com The control of stereochemistry at the C6 position is a significant challenge, as epimerization can lead to the formation of the less active β-doxycycline (6-epidoxycycline). nih.govsynzeal.com Research has focused on optimizing reaction conditions to favor the formation of the therapeutically active α-isomer.
Key Optimization Parameters:
Catalyst Selection: The choice of catalyst is crucial. Studies have explored various supported rhodium catalysts for the hydrogenolysis of oxytetracycline. The catalyst's properties can influence not only the conversion rate but also the stereoselectivity of the reaction. nih.gov
Reaction Medium and Solvents: The solvent system plays a vital role. Water and methanol (B129727) are often preferred solvents. The choice of solvent can affect catalyst activity and the solubility of reactants and intermediates, thereby influencing the impurity profile. nih.gov
Heating Method: Comparisons between conventional heating and microwave (MW) irradiation have shown significant differences in reaction outcomes. While MW heating can drastically reduce reaction times, it may also favor the formation of the undesired β-doxycycline. In contrast, conventional heating, although slower, can yield lower amounts of this epimer. nih.gov
Starting Material Modification: An innovative approach to controlling stereoselectivity involves the complexation of the starting material, oxytetracycline, with cyclodextrins. This strategy has proven effective in selectively producing α-doxycycline even under microwave-assisted conditions, yielding the desired product in a one-step reaction under mild conditions. nih.gov
By carefully controlling these parameters, manufacturers can steer the synthesis towards the desired product, reducing the levels of process-related impurities that are difficult and costly to remove in downstream purification steps. The implementation of Quality by Design (QbD) principles is instrumental in identifying critical process parameters and establishing a robust manufacturing process that consistently delivers high-purity Doxycycline Monohydrate. veeprho.com
Development of Storage Conditions to Prevent Degradation and Impurity Formation
Doxycycline is susceptible to degradation when exposed to environmental factors such as heat, humidity, and light. oup.comresearchgate.netlcms.cz Therefore, establishing appropriate storage conditions is essential to maintain its purity and stability throughout its shelf life. Degradation not only reduces the potency of the drug but also generates impurities that could pose safety risks. lcms.cz The primary degradation pathways for doxycycline include epimerization and oxidation. oup.comwjbphs.com
Impact of Temperature:
Elevated temperatures are a significant factor in the degradation of doxycycline. oup.com Stability studies conducted at various temperatures show a clear correlation between temperature and the rate of degradation. For instance, at 70°C, a significant decrease in doxycycline content (from 10-15% in 30 days to 27-55% in 90 days) has been observed in bulk drug substance and pharmaceutical formulations. oup.com A key degradation product that forms at higher temperatures is 4-Epidoxycycline. researchgate.net Preformulation studies have shown a notable increase in this impurity when the drug is stored at 40°C compared to room temperature (25°C). researchgate.net This highlights the importance of controlled room temperature for storage. researchgate.net
Table 1: Effect of Temperature on Doxycycline Hyclate Stability in Capsules Over 90 Days
| Storage Temperature (°C) | Day 0 (%) | Day 30 (%) | Day 60 (%) | Day 90 (%) |
| -20 | 100.07 | 99.17 | 99.11 | 97.23 |
| 5 | 100.07 | 99.12 | 99.28 | 98.35 |
| 25 | 100.07 | 100.58 | 100.00 | 100.39 |
| 40 | 100.07 | 98.94 | 99.02 | 96.97 |
| 70 | 100.07 | 87.32 | 87.14 | 62.41 |
Data adapted from stability studies on doxycycline hyclate capsules. oup.com
Impact of Light:
Doxycycline is also known to be photosensitive. researchgate.netlcms.cz Exposure to light, especially in solution, can accelerate its degradation. lcms.cz Photostability testing has revealed that doxycycline hyclate is unstable when stored in transparent glass vials, leading to the rapid formation of impurities. researchgate.net A study monitoring doxycycline in solution exposed to daylight at 40°C showed a continuous decrease in the parent compound and the emergence of numerous degradation products over 5.5 days. lcms.cz To mitigate light-induced degradation, the use of light-protective packaging, such as amber-colored vials and containers, is a standard and effective strategy. researchgate.net
Impact of pH and Humidity:
Tetracyclines, including doxycycline, can undergo epimerization and degradation under abnormal pH and humidity conditions. oup.comwjbphs.com Forced degradation studies show that doxycycline degrades under acidic, basic, and oxidative stress. wjbphs.comresearchgate.net The monohydrate form is used for aqueous suspensions, which are noted to be stable for a limited time, indicating the role of water in potential degradation pathways. oup.com Lyophilization (freeze-drying) is a technique employed, particularly for injectable formulations, to remove water and enhance the stability of the solid-state drug, thereby preventing degradation that occurs in solution. researchgate.net
The development of storage conditions is informed by comprehensive stability testing programs, including long-term and accelerated studies as recommended by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). registech.com These studies help to determine the appropriate storage temperature, humidity controls, and packaging requirements to ensure that the purity of this compound is maintained until its expiration date. registech.comoup.com
Advanced Analytical Methodologies for Doxycycline Monohydrate
Chromatographic Techniques for Assay and Impurity Determination
Chromatography is the cornerstone for the analysis of Doxycycline (B596269) Monohydrate, providing powerful separation capabilities for the active pharmaceutical ingredient (API) and its related substances.
High-Performance Liquid Chromatography (HPLC) stands as the principal technique for the assay and impurity profiling of doxycycline. Method development focuses on achieving optimal separation of doxycycline from potential impurities, such as 6-epidoxycycline (B601466) and metacycline, which are structurally similar. tbzmed.ac.iruspbpep.com Validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose. nih.gov
A typical HPLC method employs a reversed-phase (RP) column, such as a C8 or C18, with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govijpar.com The European Pharmacopoeia (EP) describes a liquid chromatography method for related substances that uses a styrene-divinylbenzene copolymer column. drugfuture.com Detection is commonly performed using an ultraviolet (UV) detector at wavelengths where doxycycline exhibits significant absorbance, such as 268 nm, 270 nm, or 350 nm. nih.govijpar.comscispace.com
Validation parameters rigorously assessed include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). ekb.eg Linearity is often established over a concentration range like 25-150 µg/mL, consistently yielding a high correlation coefficient (r² > 0.999). ijpar.com
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Altima C18 (150 x 4.6 mm, 5 µm) ijpar.com | Waters XBridge BEH C8 (150 × 4.6 mm, 3.5 μm) nih.gov | Lichrosorb RP-8 (250 mm×4.6 mm, 10 μm) scispace.com |
| Mobile Phase | Buffer (0.1% KH₂PO₄) : Acetonitrile (60:40 v/v) ijpar.com | Gradient of Phosphate (B84403) buffer (pH 8.5) and Methanol nih.gov | Methanol : Acetonitrile : 0.01 M Oxalic Acid (2:3:5 v/v/v) scispace.com |
| Flow Rate | 1.0 mL/min ijpar.com | 1.7 mL/min nih.gov | 1.25 mL/min scispace.com |
| Detection Wavelength | 268 nm ijpar.com | 270 nm nih.gov | 350 nm scispace.com |
| Retention Time | ~2.9 min ijpar.com | ~9.8 min nih.gov | < 4 min scispace.com |
Stability-indicating methods are crucial for determining that the analytical procedure can accurately measure the active ingredient without interference from degradation products, impurities, or excipients. For doxycycline, this involves forced degradation studies where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light, as per ICH guidelines. tbzmed.ac.irresearchgate.net
A validated stability-indicating RP-HPLC method can effectively separate doxycycline from its primary degradants. tbzmed.ac.ir For instance, studies have shown successful separation of doxycycline from its degradation products formed under various stress conditions. tbzmed.ac.ir The retention times for doxycycline and a key degradation product, 4-epidoxycycline (B601463), were found to be approximately 9.8 and 6.4 minutes, respectively, in one such method. nih.gov These methods demonstrate peak homogeneity and purity using a diode array detector, confirming that the chromatographic peak for doxycycline is not co-eluting with any other compounds. tbzmed.ac.irresearchgate.net
| Validation Parameter | Result |
|---|---|
| Linearity Range | 25–500 µg/mL |
| Correlation Coefficient (r) | > 0.9999 |
| Limit of Detection (LOD) | 5 µg/mL |
| Limit of Quantification (LOQ) | 25 µg/mL |
| Selectivity | No interference from degradation products |
High-Performance Thin Layer Chromatography (HPTLC) offers a simpler, more rapid, and cost-effective alternative to HPLC for the quantification of doxycycline. akjournals.com HPTLC methods have been developed and validated for determining doxycycline hyclate in pharmaceutical formulations. akjournals.comresearchgate.net
These methods typically use C18 reverse phase silica (B1680970) gel plates as the stationary phase. akjournals.com The mobile phase is a mixture of solvents optimized for separation, such as dichloromethane, methanol, acetonitrile, and aqueous ammonia (B1221849). akjournals.comresearchgate.net Densitometric analysis is performed at a wavelength where doxycycline absorbs strongly, for example, 360 nm. akjournals.com Forced degradation studies have shown that HPTLC can effectively separate the intact drug from degradation products formed under acidic, alkaline, and oxidative stress. researchgate.net
| Parameter | Finding |
|---|---|
| Stationary Phase | C18 reverse phase silica gel 60 F₂₅₄ plates |
| Mobile Phase | Dichloromethane : Methanol : Acetonitrile : 1% Aqueous Ammonia (10:22:53:15 v/v) |
| Detection Wavelength | 360 nm |
| Rf Value | ~0.5 |
| Linearity Range | 200–1000 ng/spot |
| LOD | 40 ng/spot |
| LOQ | 160 ng/spot |
| Recovery | 94.50–100.5% |
Spectroscopic and Other Physico-Chemical Methods
Spectroscopic methods are widely used for both qualitative structural confirmation and quantitative measurement of Doxycycline Monohydrate.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for the structural characterization of doxycycline. nih.gov The FTIR spectrum provides a molecular fingerprint, showing characteristic absorption bands corresponding to the various functional groups present in the molecule. This technique is valuable for confirming the identity of the drug substance and for studying potential interactions between the drug and excipients in a formulation. researchgate.net The analysis can also help in identifying different polymorphic forms of the compound. ul.ie
| Wavenumber (cm⁻¹) | Vibrational Mode/Functional Group |
|---|---|
| 3000–3500 | O-H and N-H stretching |
| 1700–1600 | C=O and C=C stretching |
| ~1610 | Amide I band |
| ~1570 | Amide II band |
| ~1324 | O-H and C-H stretching |
Ultraviolet-Visible (UV-Vis) spectrophotometry is a simple, rapid, and cost-effective method for the quantification of doxycycline in bulk and pharmaceutical dosage forms. wisdomlib.org The method is based on the principle that doxycycline absorbs UV radiation at specific wavelengths. The wavelength of maximum absorbance (λmax) for doxycycline can vary slightly depending on the solvent used. For instance, λmax has been reported at 271 nm in distilled water, 268 nm in 1x10⁻² mol L⁻¹ hydrochloric acid, and 349 nm in a methanol and hydrochloric acid mixture. uspbpep.combioinfopublication.org
The method is validated for linearity, accuracy, and precision. ijrpns.com Linearity is typically observed over a specific concentration range, such as 5-35 ppm, with a high correlation coefficient. This technique is suitable for routine quality control analysis of doxycycline. wisdomlib.org
| Solvent | λmax (nm) | Linearity Range | Reference |
|---|---|---|---|
| Distilled Water | 271 | 5-35 ppm | |
| 1x10⁻² mol L⁻¹ Hydrochloric Acid | 268 | Not Specified | bioinfopublication.org |
| Water | 266 (First Order) | 14.4-33.6 µg/mL | ijrpns.com |
| Methanol / 1 M HCl | 349 | Not Specified | uspbpep.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unequivocal structural confirmation of Doxycycline Monohydrate. By providing detailed information about the chemical environment of individual atoms, NMR allows for the complete assignment of the molecule's complex tetracyclic structure. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the molecular framework.
¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This technique is crucial for confirming the carbon skeleton of doxycycline. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon atom (e.g., carbonyl, aromatic, aliphatic). A study on a doxycycline-[¹³CD₃] standard provided the following ¹³C NMR chemical shifts in DMSO-d₆, which are expected to be nearly identical for doxycycline monohydrate nih.gov:
| Chemical Shift (δ) in ppm | Assignment |
|---|
2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity between atoms. COSY spectra reveal proton-proton couplings, helping to identify adjacent protons within the ring systems. HSQC correlates directly bonded proton and carbon atoms, while HMBC shows correlations between protons and carbons that are two or three bonds away, which is critical for assembling the complete molecular structure and assigning the quaternary carbons.
Mass Spectrometry (MS) for Impurity Identification and Confirmation
Mass Spectrometry (MS) is a highly sensitive and specific technique used for determining the molecular weight of doxycycline monohydrate and for identifying and confirming the structure of its impurities. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for impurity profiling.
Electrospray ionization (ESI) is a commonly used soft ionization technique for the analysis of tetracyclines like doxycycline. In positive ion mode, doxycycline typically forms a protonated molecule [M+H]⁺. The fragmentation of this precursor ion through tandem mass spectrometry (MS/MS) provides characteristic product ions that are used for structural confirmation.
The fragmentation pathway of doxycycline is complex due to its polycyclic structure. Common fragmentation patterns involve the loss of water (H₂O) and ammonia (NH₃) from the protonated molecule. For instance, in positive ESI-MS, characteristic fragment ions for doxycycline can be observed at m/z values corresponding to losses from the parent ion. A proposed fragmentation pathway suggests the initial loss of water, followed by the cleavage of the B-ring and subsequent losses of small molecules. The differentiation of doxycycline from its epimers, such as 4-epidoxycycline, can be challenging but is achievable by analyzing the collision-induced dissociation (CID) spectra of their alkali metal adducts nih.gov.
The European Pharmacopoeia (EP) monograph for doxycycline monohydrate lists several specified impurities, including chemicalbook.com:
Impurity A: 6-epidoxycycline
Impurity B: Metacycline
Impurity C: 4-epidoxycycline
Impurity D: 4,6-epidoxycycline
Impurity E: Oxytetracycline (B609801)
Impurity F: 2-acetyl-2-decarboxamidodoxycycline
LC-MS/MS methods can be developed to specifically detect and quantify these impurities at very low levels, ensuring the safety and efficacy of the drug substance.
Method Development and Validation Strategies
The development and validation of analytical methods for Doxycycline Monohydrate-EP are governed by a systematic approach to ensure that the methods are suitable for their intended purpose. This involves adherence to international guidelines and a thorough evaluation of the method's performance characteristics.
International Conference on Harmonisation (ICH) Guidelines Compliance
All analytical method development and validation activities for pharmaceuticals must comply with the guidelines set forth by the International Conference on Harmonisation (ICH), specifically the Q2(R1) guideline on "Validation of Analytical Procedures: Text and Methodology". rsc.org This guideline provides a framework for the validation of various analytical procedures, ensuring that the data generated is reliable and globally accepted. The validation process demonstrates that the analytical method is suitable for its intended use, which for doxycycline monohydrate includes identification, assay, and impurity testing.
Evaluation of Method Linearity, Accuracy, Precision, Specificity, and Robustness
The validation of an analytical method for doxycycline monohydrate involves the assessment of several key parameters:
Linearity: This is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. For an assay of doxycycline, the linearity is typically evaluated by analyzing a series of solutions of known concentrations.
Accuracy: This refers to the closeness of the test results obtained by the method to the true value. Accuracy is often determined by recovery studies, where a known amount of pure doxycycline is added to a sample matrix and the percentage of recovery is calculated.
Precision: This expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision).
Specificity: This is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For doxycycline, this involves demonstrating that the method can separate the main peak from known impurities and degradation products.
Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, this could include variations in mobile phase composition, pH, column temperature, and flow rate.
The following table summarizes typical validation parameters for an HPLC method for doxycycline analysis, compiled from various studies compoundchem.comsigmaaldrich.comresearchgate.net:
| Parameter | Typical Acceptance Criteria |
|---|
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters for impurity testing methods.
Limit of Detection (LOD): This is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): This is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
The LOD and LOQ are often determined based on the standard deviation of the response and the slope of the calibration curve. For doxycycline analysis, typical reported values for HPLC methods are in the low µg/mL range compoundchem.comresearchgate.net.
Pharmacopoeial Compliance and Reference Standards
Adherence to pharmacopoeial monographs is mandatory for ensuring the quality of Doxycycline Monohydrate. The European Pharmacopoeia (EP) provides a detailed monograph for "Doxycycline monohydrate" which outlines the specific tests and acceptance criteria for identification, assay, and control of impurities.
The use of official reference standards is a cornerstone of pharmacopoeial testing. Doxycycline Monohydrate EP Reference Standard is a highly characterized material used as a primary standard for qualitative and quantitative analyses. This ensures the traceability and comparability of results across different laboratories. The EP monograph specifies the use of this reference standard for tests such as identification by infrared absorption spectrophotometry and for the assay and impurity tests by liquid chromatography.
The EP monograph also provides system suitability criteria for the chromatographic methods used. These criteria, which include parameters like resolution between peaks and peak symmetry, must be met before any sample analysis can be considered valid. This ensures that the chromatographic system is performing adequately to provide accurate and reliable results.
Role of European Pharmacopoeia (EP) Reference Standards in Quality Control
The European Pharmacopoeia (EP) establishes stringent quality standards for medicinal substances, and the use of EP Chemical Reference Substances (CRS) is integral to achieving these standards for Doxycycline Monohydrate. EP CRS are highly characterized primary standards that serve as the official benchmark for analytical testing.
The quality control of this compound relies on several key EP reference standards, including Doxycycline Hyclate CRS, 6-Epidoxycycline Hydrochloride CRS, and Metacycline Hydrochloride CRS. uspbpep.com These reference standards are indispensable for two primary analytical applications:
Identification: By comparing the chromatographic retention time of the principal peak in the test solution to that of the Doxycycline Hyclate CRS, the identity of the active substance is confirmed. uspbpep.com
Impurity Profiling: The EP monograph for Doxycycline Monohydrate specifies limits for several related substances, which are potential process-related or degradation impurities. drugfuture.com The reference standards for known impurities, such as 6-epidoxycycline and metacycline, are used to create reference solutions for system suitability checks and for the quantification of these impurities in the test substance. uspbpep.com
The system suitability tests, which are a prerequisite for any valid pharmacopoeial analysis, are performed using solutions prepared from these reference standards. For instance, a resolution solution containing Doxycycline Hyclate CRS, 6-Epidoxycycline Hydrochloride CRS, and Metacycline Hydrochloride CRS is used to ensure that the chromatographic system can adequately separate these closely related compounds. drugfuture.com This guarantees the reliability and accuracy of the impurity determination.
The EP monograph for Doxycycline Monohydrate outlines a liquid chromatography (LC) method for the analysis of related substances. The specified impurities include Impurity A (Metacycline), Impurity B (6-Epidoxycycline), and other designated impurities (C, D, E, F). drugfuture.com The quantification of these impurities is performed by comparing the peak areas in the chromatogram of the test substance to the corresponding peaks in the chromatograms of the reference solutions. drugfuture.com
United States Pharmacopeia (USP) and British Pharmacopoeia (BP) Methodologies
Both the United States Pharmacopeia (USP) and the British Pharmacopoeia (BP) provide comprehensive analytical methodologies for ensuring the quality of doxycycline. While the USP has a specific monograph for Doxycycline Monohydrate, the BP often harmonizes its monographs with the European Pharmacopoeia.
United States Pharmacopeia (USP) Methodologies
The USP monograph for Doxycycline Monohydrate details a liquid chromatography method for both the assay and the determination of organic impurities. uspnf.com The USP utilizes USP Doxycycline Hyclate Reference Standard (RS) and USP Methacycline (B562267) Hydrochloride RS for these analyses.
The assay method employs a gradient HPLC system to determine the potency of the drug substance. The organic impurities test uses a similar chromatographic system to separate and quantify any related substances. The USP specifies limits for individual and total impurities. For instance, a revised monograph for Doxycycline Capsules widened the limit for 4-epidoxycycline to not more than 0.5%. uspnf.com
A typical HPLC method for doxycycline analysis in the USP involves a reversed-phase column and a mobile phase consisting of a phosphate buffer and an organic modifier. nih.gov The detection is usually carried out using a UV detector.
Interactive Data Table: USP Chromatographic Conditions for Doxycycline Capsules
| Parameter | Details |
| Mobile Phase Solution A | 3.1 g of monobasic potassium phosphate, 0.5 g of edetate disodium, and 0.5 mL of triethylamine (B128534) in 1000 mL of water, adjusted to pH 8.5 with 1 N sodium hydroxide. |
| Mobile Phase Solution B | Methanol |
| Gradient Elution | Time (min) |
| 0.0 | |
| 2.0 | |
| 4.0 | |
| 6.0 | |
| 9.0 | |
| Diluent | 0.01 N hydrochloric acid |
| Detection | UV Spectrophotometry |
Data sourced from the USP-NF monograph for Doxycycline Capsules. uspnf.com
British Pharmacopoeia (BP) Methodologies
The British Pharmacopoeia often adopts the monographs of the European Pharmacopoeia. Therefore, the analytical methods for Doxycycline Monohydrate in the BP are generally aligned with those of the EP. The BP also provides its own Chemical Reference Substances (BPCRS), such as Doxycycline Hyclate BPCRS, for use in these tests. pharmacopoeia.com
The BP monograph for Doxycycline Tablets, for example, describes a liquid chromatography method for related substances and assay. This method utilizes a reversed-phase column and a mobile phase composed of acetonitrile, water, and buffer solutions. The detection is performed at a wavelength of 280 nm. pharmacopoeia.com
The specified impurities in the BP for doxycycline formulations can include Impurity A (Metacycline), Impurity B (6-Epidoxycycline), Impurity C, and Impurity F. pharmacopoeia.com
Interactive Data Table: BP Chromatographic Conditions for Doxycycline Tablets (Related Substances)
| Parameter | Details |
| Column | Waters, XTerra RP18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: water: buffer: solution A (13:17:35:35, v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection | UV, 280 nm |
| Diluent | 0.01 M hydrochloric acid |
Data sourced from the British Pharmacopoeia 2019 monograph for Doxycycline Tablets. pharmacopoeia.com
Solid State and Pharmaceutical Formulation Research of Doxycycline Monohydrate
Crystallography and Polymorphism Studies
The solid-state properties of an active pharmaceutical ingredient (API) are critical as they can influence its stability, solubility, and bioavailability. For doxycycline (B596269), an antibiotic in the tetracycline (B611298) class, various crystalline forms exist, with doxycycline monohydrate being a key subject of crystallographic and polymorphism research.
Studies utilizing single-crystal X-ray diffraction have revealed that in the monohydrate form, the doxycycline molecule exists as a zwitterion, where the dimethylamine (B145610) group is protonated and one of the hydroxyl groups is deprotonated. rsc.orgresearchgate.net The crystal structure is stabilized by a network of intermolecular hydrogen bonds, with each doxycycline molecule interacting with two other doxycycline molecules and three water molecules, forming a compact supramolecular structure. rsc.orgresearchgate.net
A detailed crystallographic analysis of doxycycline monohydrate provides the following data:
| Parameter | Value |
| Chemical Formula | C₂₂H₂₄N₂O₈·H₂O |
| Molecular Weight | 462.46 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
This table presents generalized crystallographic information for Doxycycline Monohydrate.
A significant body of research focuses on comparing doxycycline monohydrate with another common crystalline form, doxycycline hyclate (DOX·HYC), which is a hydrochloride salt hemiethanolate hemihydrate. rsc.orgresearchgate.net While both forms contain the same active doxycycline moiety, their different salt forms and crystal structures lead to variations in their physical properties. singlecare.comgoodrx.com
One key difference lies in the conformation of the doxycycline molecule within the crystal lattice. In doxycycline hyclate, two different conformers of the doxycycline molecule are observed. rsc.orgresearchgate.net In contrast, only one of these conformers is present in the crystal structure of doxycycline monohydrate. rsc.orgresearchgate.net Additionally, the presence of ethanol (B145695) in the crystal lattice of the hyclate form is associated with a rotation around the C-C bond of the amide group. rsc.org
The table below summarizes some of the key differences between these two forms:
| Property | Doxycycline Monohydrate | Doxycycline Hyclate |
| Solubility in Water | Very slightly soluble singlecare.com | Soluble singlecare.com |
| Molecular Conformation | One conformer observed rsc.orgresearchgate.net | Two conformers observed rsc.orgresearchgate.net |
| Solvates in Crystal Lattice | Water rsc.orgresearchgate.net | Ethanol and Water rsc.orgresearchgate.net |
This interactive table allows for a direct comparison of the properties of Doxycycline Monohydrate and Doxycycline Hyclate.
The differences in the crystal structures of doxycycline monohydrate and doxycycline hyclate have a direct impact on their dissolution rates and, consequently, their pharmaceutical performance. rsc.orgnih.gov The highly ordered and compact crystal packing of doxycycline monohydrate, stabilized by an extensive hydrogen-bonding network, is thought to contribute to its lower aqueous solubility and dissolution rate compared to the hyclate form. rsc.orgresearchgate.net
The solubility product equilibria with chloride ions can significantly suppress the dissolution rate of the hydrochloride dihydrate salt form of doxycycline. nih.gov In contrast, the dissolution rates of the monohydrate and hyclate forms are not as sensitive to the presence of chloride ions. nih.gov This difference in dissolution behavior can be a critical factor in formulation design and can affect the bioavailability of the drug. Slower dissolution of the monohydrate form may lead to a more gradual absorption profile.
Controlling the polymorphic form of an API is a crucial aspect of pharmaceutical manufacturing. Various techniques are employed to prepare specific polymorphs of doxycycline monohydrate. One advanced method that has been explored is the supercritical antisolvent (SAS) recrystallization process. researchgate.netresearcher.life
The SAS process utilizes supercritical carbon dioxide as an antisolvent. nih.gov A solution of the drug in an organic solvent is sprayed into a chamber containing supercritical CO₂, causing rapid precipitation of the drug as fine particles. By carefully controlling process parameters such as pressure, temperature, and solution flow rate, it is possible to influence the crystal form of the precipitated doxycycline monohydrate. nih.gov Research has demonstrated the potential of ultrasonication-enhanced supercritical antisolvent recrystallization to produce new polymorphs of doxycycline monohydrate. researchgate.netresearcher.life This technique offers a green and efficient alternative to traditional crystallization methods for controlling the solid-state form of the API. nih.gov
Thermal Analysis and Degradation Kinetics
Thermal analysis techniques are essential for characterizing the stability and degradation profile of pharmaceutical compounds like doxycycline monohydrate.
Thermogravimetric analysis (TGA) and its derivative (DTG), along with differential thermal analysis (DTA) and differential scanning calorimetry (DSC), provide valuable information about the thermal behavior of doxycycline monohydrate. researchgate.net
DSC thermograms of doxycycline monohydrate typically show an endothermic peak corresponding to its melting point. researchgate.net The melting point of doxycycline monohydrate is reported to be in the range of 167-168°C. researchgate.net TGA can be used to study the thermal decomposition of the compound. For doxycycline, decomposition has been observed to occur in multiple steps following melting. researchgate.netresearchgate.net
A study on the thermal behavior of doxycycline indicated that decomposition begins with the release of water, followed by other molecules such as isocyanic acid and dimethylamine. researchgate.netresearchgate.net At higher temperatures, further degradation leads to the release of carbon monoxide, methane, and water. researchgate.netresearchgate.net
The following table summarizes typical thermal events observed for doxycycline:
| Thermal Event | Approximate Temperature Range (°C) | Observation |
| Melting | 167 - 174 | Endothermic peak (DSC) researchgate.netresearchgate.netresearchgate.net |
| Initial Decomposition | > 174 | Release of water, isocyanic acid, dimethylamine researchgate.netresearchgate.net |
| Further Decomposition | ~ 535 | Release of carbon monoxide, methane, water researchgate.netresearchgate.net |
This table outlines the key thermal events for doxycycline based on thermal analysis studies.
Forced degradation studies under various stress conditions (acidic, basic, and oxidative) have shown that doxycycline is susceptible to degradation, with basic conditions generally causing more significant degradation. wjbphs.comwjbphs.com The degradation kinetics often follow pseudo-first-order or pseudo-second-order models depending on the specific conditions. researchgate.netacs.org High-performance liquid chromatography (HPLC) is a common technique used to monitor the degradation of doxycycline and identify its degradation products, such as metacycline and 6-epidoxycycline (B601466). oup.comnih.gov
Analysis of Gaseous Decomposition Products (e.g., TG-FTIR)
The analysis of gaseous products evolved during the thermal decomposition of a pharmaceutical compound is critical for understanding its degradation profile and ensuring stability. A powerful technique for this purpose is hyphenated thermogravimetry-Fourier transform infrared spectroscopy (TG-FTIR). This method simultaneously measures the mass loss of a sample as a function of temperature (TG) while identifying the chemical nature of the evolved gases in real-time via their infrared absorption spectra (FTIR).
While specific TG-FTIR studies detailing the gaseous decomposition products of Doxycycline Monohydrate-EP are not extensively documented in publicly available literature, the technique's application can be inferred from the molecule's structure. As doxycycline is heated, the initial mass loss observed via TG would correspond to the loss of water molecules. At higher temperatures, the complex organic structure would decompose. FTIR analysis of the evolved gas stream would likely identify compounds such as:
Water (H₂O): From dehydration and decomposition of hydroxyl groups.
Carbon Dioxide (CO₂) and Carbon Monoxide (CO): Resulting from the breakdown of the carbon skeleton and carbonyl groups.
Ammonia (B1221849) (NH₃) and Nitrogen Oxides (NOx): Arising from the degradation of the dimethylamino and carboxamide functional groups.
A study on doxycycline metal complexes did utilize thermogravimetric (TG) and differential thermal analysis (DTA) curves to suggest thermal decomposition mechanisms, noting that the processes ended with the formation of metal oxides and a carbon residue as the final product. researchgate.net However, the specific gaseous intermediates were not identified. The application of a TG-FTIR system would provide a more complete picture by identifying the precise nature and evolution temperature of each gaseous byproduct, offering crucial data for stability and compatibility assessments in formulation development.
Kinetic Studies of Thermal Degradation Pathways
Understanding the kinetics of thermal degradation is fundamental to predicting the shelf-life and ensuring the stability of doxycycline monohydrate in various pharmaceutical forms. Research has consistently shown that the thermal degradation of doxycycline follows apparent first-order reaction kinetics. oup.comnih.gov
Studies conducted on the thermostability of doxycycline in bulk powder, capsules, and tablets have identified two primary degradation products at elevated temperatures: Metacycline and 6-epidoxycycline . oup.comnih.gov The formation of these products is a result of epimerization and other degradation pathways accelerated by heat. oup.com
Kinetic studies involving storing the drug at various temperatures (from 40°C to 70°C) have allowed for the calculation of degradation rate constants and the subsequent determination of the drug's shelf-life (t₉₀), which is the time required for 10% of the drug to degrade. The results highlight that doxycycline's stability is significantly influenced by its formulation. For instance, at 25°C, the calculated shelf-life for bulk doxycycline was 1.00 year, whereas it increased to 2.84 years for capsules and 5.26 years for tablets, indicating that excipients and the physical form play a crucial role in protecting the active ingredient from thermal stress. oup.comnih.gov
Table 1: Calculated Shelf-Life (t₉₀) of Doxycycline at 25°C in Different Forms
| Formulation | Calculated Shelf-Life (Years) | Reference |
|---|---|---|
| Bulk Doxycycline Powder | 1.00 | oup.comnih.gov |
| Doxycycline Capsules | 2.84 | oup.comnih.gov |
| Doxycycline Tablets | 5.26 | oup.comnih.gov |
The degradation is temperature-dependent. At 70°C, a significant decrease in doxycycline content, ranging from 27% to 55%, was observed after 90 days. oup.com Such kinetic data are vital for establishing appropriate storage conditions and expiry dates for doxycycline-containing products.
Development of Novel Drug Delivery Systems
Electrospun Nanofiber-Based Systems for Controlled Release
Electrospinning is a versatile technique used to produce polymer nanofibers that serve as effective carriers for controlled drug delivery. For doxycycline, electrospun nanofibers offer a high surface-area-to-volume ratio, which can enhance drug loading and provide sustained release. mdpi.com Various biodegradable polymers have been investigated for this purpose, including polylactic acid (PLA), polycaprolactone (B3415563) (PCL), and composites like PLA with hydroxyapatite (B223615) (HAP). nih.govnih.govresearchgate.net
Research has demonstrated that doxycycline can be successfully incorporated into these nanofibers either by encapsulation within the fiber structure or through physical adsorption onto the mat's surface. mdpi.comresearchgate.net The release mechanism is often diffusion-controlled, with studies showing an initial burst release followed by a prolonged, sustained release phase. nih.govnih.gov For example, PCL nanofibers containing doxycycline provided a sustained effect for at least 19 days. nih.gov Similarly, PLA-based nanofibers have been shown to provide prolonged release, with less than 20% of the total drug amount being released over a 12-hour period. nih.gov The release kinetics can be modulated by factors such as the polymer composition and the method of drug loading. nih.gov
Table 2: Research Findings on Doxycycline-Loaded Electrospun Nanofibers
| Polymer System | Key Findings | Reference |
|---|---|---|
| Poly e-caprolactone (PCL) | Provided sustained drug release for at least 19 days with low burst release. The release mechanism was controlled by diffusion. | nih.gov |
| Polylactic acid (PLA) | Showed sustained release with no more than 20% of the total doxycycline amount released within 12 hours. | nih.gov |
| Polylactic acid-hydroxyapatite (PLA-HAP) | Nanofibers prepared by physical adsorption were found to provide prolonged release. Drug dissolution was controlled by diffusion, fitting well to the Korsmeyer–Peppas model. | mdpi.com |
Solid Lipid Nanoparticles (SLN) as Nano-Carriers
Solid lipid nanoparticles (SLNs) are colloidal carriers that combine the advantages of polymeric nanoparticles and fat emulsions, making them a promising system for both hydrophilic and lipophilic drugs. ijpsonline.comimpactfactor.org SLNs are known to protect drugs from chemical degradation, offer controlled release, and improve bioavailability. nih.gov
Doxycycline-loaded SLNs have been successfully prepared using methods such as hot homogenization and double emulsion/melt dispersion techniques. ijpsonline.comimpactfactor.orgnih.gov These formulations typically consist of a solid lipid core (e.g., tristearin, palm oil) and a surfactant (e.g., Poloxamer 407, Pluronic F68). ijpsonline.comimpactfactor.orgnih.gov Characterization studies have shown that these nanoparticles are typically spherical, with sizes in the nanometer range and high drug encapsulation efficiency. ijpsonline.comnih.gov For instance, one study reported an average particle size of 299 nm, a drug loading of 11.2%, and an encapsulation efficiency of 94.9%. nih.gov Another study achieved an entrapment efficiency of 79.56% for doxycycline in an SLN system. impactfactor.org In vitro release studies confirm that SLNs provide a sustained release of doxycycline, with one formulation releasing over 75% of the drug over a period of two days. impactfactor.orgresearchgate.net
Table 3: Characterization of Doxycycline-Loaded Solid Lipid Nanoparticles (SLNs)
| Parameter | Reported Value | Reference |
|---|---|---|
| Preparation Method | Double Emulsion / Hot Homogenization | ijpsonline.comimpactfactor.org |
| Average Particle Size | 157.2 nm - 299 nm | impactfactor.orgnih.gov |
| Zeta Potential | -28.7 ± 3.2 mV | nih.gov |
| Drug Loading | 8.2% - 11.3% | ijpsonline.comnih.gov |
| Encapsulation Efficiency | 79.56% - 97.4% | ijpsonline.comimpactfactor.orgnih.gov |
Thermo-Sensitive Hydrogel Formulations for Targeted Delivery
Thermo-sensitive hydrogels are smart polymers that undergo a sol-gel phase transition in response to temperature changes. rsc.org This property makes them excellent candidates for targeted drug delivery, as they can be administered as a liquid at room temperature and then form a gel depot at body temperature, providing localized and sustained drug release. rsc.orgnih.gov
A hydrogel formulation composed of poly(e-caprolactone-co-1,4,8-trioxa[4.6]spiro-9-undecanone) (PECT) loaded with doxycycline (DOX/PECTgel) has been studied. nih.gov This system exhibited a phase transition temperature above 34°C. In vitro release profiles showed a fast release of doxycycline in the first two days, followed by a slow and sustained release over 14 days. nih.gov Another approach involves embedding doxycycline-alginate hydrogel microparticles into a Pluronic F127 (PF127)-based thermogel. researchgate.nettmu.edu.tw While the microparticles alone released the drug rapidly, embedding them into the thermogel sustained the release significantly. researchgate.net A formulation using a PF127-HPMC (hydroxypropyl methylcellulose) thermogel demonstrated a nearly linear release, reaching 90% cumulative release over 6 days, making it a potential vehicle for sustained intradermal delivery. researchgate.nettmu.edu.tw
Strategies for Enhanced Drug Encapsulation and Stability within Formulations
The inherent instability of doxycycline, particularly its susceptibility to epimerization, oxidation, and photodegradation, necessitates the development of advanced formulation strategies to enhance its encapsulation and stability. nih.govpharmaexcipients.comnih.gov
Several effective approaches have been investigated:
Complexation with Cyclodextrins: Doxycycline is highly photosensitive. The formation of an inclusion complex with β-cyclodextrin (βCD) has been shown to significantly improve its photostability. In one study, after 6 hours of exposure to UV light, the recovery of free doxycycline was only 68%, whereas the recovery of the complexed drug was 96.8%. nih.govmdpi.com
Use of Stabilizing Excipients: The inclusion of specific excipients in aqueous formulations can prevent degradation. A study on mucoadhesive hydrogels found that a combination of stabilizing excipients could prevent both oxidation and epimerization of doxycycline in an aqueous formulation for up to 5 years. nih.gov Similarly, the inclusion of ethanol as a co-solvent with propylene (B89431) glycol in liquid formulations improved stability and reduced the formation of degradation products over several months. pharmaexcipients.com
Lyophilization (Freeze-Drying): To overcome instability in aqueous solutions, doxycycline hyclate can be lyophilized to create a stable solid form. An optimized lyophilization cycle can produce a stable injectable formulation with low water content and minimal impurities, which remains stable under accelerated conditions. researchgate.net
Optimization of Nanoparticle Formulation Parameters: For nano-carrier systems like polymeric nanoparticles, encapsulation efficiency can be improved by adjusting formulation parameters. For doxycycline-loaded PLGA:PCL nanoparticles, entrapment efficiency was increased to 70% by modifying the polymer ratio, drug loading amount, solvent selection, and pH. nih.gov In another study, using a higher concentration of the surfactant Aerosol-OT (AOT) in a polymer-surfactant nanoparticle system increased the amount of doxycycline encapsulated within the matrix. tandfonline.com
In Vitro Drug Release and Adsorption Kinetics
The in vitro performance of Doxycycline Monohydrate is critically dependent on its release from a given dosage form and its interaction with delivery systems. Understanding these kinetics is fundamental to predicting its in vivo behavior.
The release of Doxycycline Monohydrate from various formulations is significantly influenced by the pH of the surrounding medium, which simulates different segments of the gastrointestinal tract. Studies have demonstrated that the dissolution rate varies in different simulated biological fluids.
For instance, research on doxycycline release from a delivery system showed a distinct pH-dependent profile. The experimental release curve was characterized by three phases: an initial, prolonged release of 27–30% at a pH of 6.0, followed by a moderate release of 56–59% when the pH was lowered to 3.0, and a final release of 63–74% upon returning to a pH of 7.4. researchgate.net This behavior highlights the influence of doxycycline's solubility characteristics at different pH values on its release.
In another study, the dissolution of doxycycline solid oral dosage forms was evaluated across a pH range of 1.0 to 8.0. The results indicated that for weakly acidic drugs like doxycycline, dissolution is generally favored in acidic environments (pH 1.0–6.0). dissolutiontech.com Formulations of doxycycline hyclate, a related salt, have been shown to release at least 80% of the drug within 30 minutes in distilled water. dissolutiontech.com When incorporated into advanced delivery systems like poly(lactic-co-glycolic acid) (PLGA) microspheres, Doxycycline Monohydrate exhibits a more gradual and sustained release, with about 30-40% of the drug being released between 120 and 168 hours. nih.gov
Table 1: In Vitro Release of Doxycycline from Various Formulations
| Formulation / System | Simulated Medium (pH) | Time | Cumulative Release (%) |
|---|---|---|---|
| Experimental Delivery System researchgate.net | pH 6.0 | Initial Phase | 27 - 30% |
| Experimental Delivery System researchgate.net | pH 3.0 | Second Phase | 56 - 59% |
| Experimental Delivery System researchgate.net | pH 7.4 | Final Phase | 63 - 74% |
| PLGA Microspheres nih.gov | Phosphate-Buffered Saline (PBS) | 120 - 168 hours | 30 - 40% |
The development of effective drug delivery systems for Doxycycline Monohydrate relies on its adsorption characteristics and the efficiency with which it can be encapsulated. The encapsulation efficiency (EE) is a critical parameter, representing the percentage of the drug that is successfully incorporated into the carrier.
Research has explored various carriers for doxycycline, yielding a wide range of encapsulation efficiencies. For example, when encapsulated in chitosan (B1678972) nanoparticles, doxycycline showed an EE of approximately 50%. nih.gov In contrast, solid lipid nanoparticles have demonstrated a much higher encapsulation rate of 95.8%. frontiersin.org Studies involving PLGA microspheres reported a mean EE of 80%. nih.gov Another study focusing on adsorption by animal feed found a maximum encapsulation efficiency of 80%. researchgate.net
The adsorption process itself is often pH-dependent. mdpi.com The mechanism can involve chemisorption, characterized by strong intermolecular interactions between the functional groups of doxycycline and the carrier material. researchgate.net Key mechanisms identified for doxycycline uptake include electrostatic interactions and π-π interactions. researchgate.net
Table 2: Encapsulation Efficiency of Doxycycline in Different Delivery Systems
| Delivery System | Encapsulation Method / Principle | Encapsulation Efficiency (%) |
|---|---|---|
| Chitosan Nanoparticles nih.gov | Ionic Gelation | ~ 50% |
| Solid Lipid Nanoparticles frontiersin.org | Hot Homogenization | 95.8% |
| PLGA Microspheres nih.gov | Emulsification Solvent Evaporation | ~ 80% |
To understand the physical mechanisms governing drug release, in vitro dissolution data are often fitted to various mathematical models. These models can elucidate whether the release is driven by diffusion, polymer swelling, erosion, or a combination of processes.
Several kinetic models have been applied to describe the release of doxycycline from different formulations:
Higuchi Model: Describes drug release from a matrix system based on Fickian diffusion. mdpi.comptfarm.pl
Korsmeyer-Peppas Model: A semi-empirical model that describes drug release from a polymeric system. The release exponent 'n' in this model is indicative of the release mechanism. mdpi.comslideshare.net An 'n' value around 0.45 suggests Fickian diffusion, while values between 0.45 and 0.89 indicate non-Fickian (anomalous) transport, which involves a combination of diffusion and polymer chain relaxation. slideshare.netnih.gov
Baker-Lonsdale Model: Describes drug release from a spherical matrix. mdpi.comptfarm.pl
Other Models: The Weibull equation, sigmoidal models, and first-order models have also been used to characterize release profiles. researchgate.netptfarm.pl
In a study of doxycycline release from zwitterionic microparticles, the mechanism was found to be predominantly anomalous or non-Fickian diffusion, as determined by fitting the data to the Korsmeyer-Peppas model. mdpi.comnih.gov Research on doxycycline-loaded xerogels also found that the drug release followed the Korsmeyer-Peppas model. researchgate.net The adsorption kinetics of doxycycline onto various surfaces have been successfully described by the pseudo-second-order model, suggesting that chemisorption can be a rate-limiting step. researchgate.netekb.eg
Table 3: Kinetic Models Applied to Doxycycline Release
| Delivery System | Best Fit Model | Indicated Release Mechanism |
|---|---|---|
| Zwitterionic Microparticles mdpi.comnih.gov | Korsmeyer-Peppas | Anomalous (non-Fickian) diffusion |
| DH-loaded Xerogels researchgate.net | Korsmeyer-Peppas | Drug release from polymeric system |
Q & A
Q. What are the critical considerations for ensuring reproducibility in this compound formulation studies?
- Methodological Guidance : Document physicochemical parameters (e.g., solubility in aqueous buffers, stability under varying pH/temperature) using HPLC-UV or LC-MS for quantification. For nanoparticle-based delivery systems (e.g., DOX-HCQ-SLN), include dynamic light scattering (DLS) for particle size and zeta potential measurements, and validate drug release profiles via dialysis under sink conditions .
- Reproducibility Checks : Provide raw data for key parameters (e.g., encapsulation efficiency, burst release percentages) in supplementary materials, adhering to journal guidelines for experimental detail .
Advanced Research Questions
Q. How can conflicting data on doxycycline’s anti-SARS-CoV-2 activity be resolved through mechanistic studies?
- Methodological Guidance : Employ molecular docking simulations to analyze doxycycline’s binding affinity to SARS-CoV-2 RdRp (e.g., using AutoDock Vina). Validate findings with in vitro assays measuring inhibition of viral replication (e.g., plaque reduction neutralization tests) and compare results with controls like remdesivir. Reference structural data (e.g., hydrogen bonding with Arg553/Ser682 residues) to explain discrepancies in inhibition efficacy .
- Contradiction Analysis : Use meta-analysis to compare IC50 values across studies, accounting for variations in cell lines (e.g., IHUMI-3 vs. IHUMI-6) and experimental conditions .
Q. What experimental strategies mitigate doxycycline-induced gut microbiota dysbiosis in long-term studies?
- Methodological Guidance : Perform 16S rRNA sequencing (V4 hypervariable region) on fecal samples pre- and post-treatment. Use QIIME2 for OTU clustering (97% identity threshold) and assess α/β-diversity metrics. Include probiotics or fecal microbiota transplantation (FMT) as countermeasures and quantify recovery via PERMANOVA .
- Data Interpretation : Report rarefaction curves to confirm sequencing depth adequacy (>20,000 sequences/sample) and highlight taxa with significant abundance shifts (e.g., Bacteroidetes vs. Firmicutes) .
Q. How does doxycycline’s dual role as an antibiotic and immunomodulator influence experimental outcomes in chronic inflammatory models?
- Methodological Guidance : Design dose-response studies in animal models (e.g., collagen-induced arthritis) to separate antimicrobial vs. anti-inflammatory effects. Use flow cytometry to quantify cytokine profiles (e.g., IL-6, TNF-α) and compare with selective MMP inhibitors. Validate specificity via knockout models (e.g., MMP-9⁻/⁻ mice) .
- Statistical Rigor : Apply two-way ANOVA to differentiate treatment effects from time-dependent variables and include Bonferroni corrections for multiple comparisons .
Data Integration and Critical Analysis
Q. What frameworks are optimal for synthesizing heterogeneous data on doxycycline’s repurposing potential?
- Methodological Guidance : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions. For example, evaluate doxycycline’s cost-effectiveness in STI prophylaxis (ANRS DOXYVAC trial) against ethical concerns of antibiotic resistance .
- Critical Evaluation : Cross-reference clinical trial data (e.g., DOXYPEP interim analysis) with in vitro mechanistic studies to identify translational gaps .
Q. How should researchers address discrepancies between in silico predictions and in vivo efficacy of doxycycline derivatives?
- Methodological Guidance : Validate docking results (e.g., binding energy ≤-7.3 kcal/mol for SARS-CoV-2 RdRp) with surface plasmon resonance (SPR) to measure binding kinetics. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to reconcile computational predictions with tissue distribution data .
- Documentation : Include negative controls (e.g., inactive analogs) and raw SPR sensorgrams in supplementary files to enhance transparency .
Tables for Key Findings
Q. Table 1. Comparative Efficacy of Doxycycline Against ESBL vs. Non-ESBL Klebsiella pneumoniae
| Parameter | Non-ESBL Strains | ESBL-Producing Strains | p-value (ANOVA) |
|---|---|---|---|
| MIC (μg/mL) | 2.5 ± 0.8 | 16.0 ± 4.2 | <0.001 |
| Time to 99% Kill (h) | 8.2 ± 1.1 | 24.0 ± 3.5 | <0.01 |
| Bactericidal Slope | -0.45 ± 0.06 | -0.12 ± 0.03 | <0.001 |
| Data sourced from time-kill assays at 4× MIC . |
Q. Table 2. Key Binding Interactions of Doxycycline with SARS-CoV-2 RdRp
| Residue | Interaction Type | Distance (Å) | Binding Energy (kcal/mol) |
|---|---|---|---|
| Arg553 | Hydrogen bond | 2.014 | -7.3 |
| Ser682 | Hydrogen bond | 2.354 | |
| Hydrophobic Pocket | Van der Waals | N/A | |
| Data derived from molecular docking (AutoDock Vina) . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
